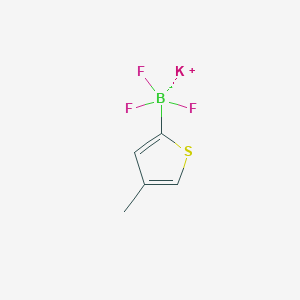

Potassium 4-methylthiophene-2-trifluoroborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium 4-methylthiophene-2-trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability, ease of handling, and versatility in various chemical reactions. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium 4-methylthiophene-2-trifluoroborate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of potassium bromo- or iodomethyltrifluoroborates with 4-methylthiophen-2-yl derivatives. The reaction typically requires the presence of a base, such as potassium hydroxide, and is carried out under mild conditions .

Industrial Production Methods

In industrial settings, the production of potassium organotrifluoroborates often involves the use of trialkyl borates and potassium hydrogen fluoride (KHF2). The process includes the in situ reaction of n-butyllithium with dibromo- or diiodomethane, followed by treatment with trialkyl borates and KHF2 . This method ensures high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium 4-methylthiophene-2-trifluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiol derivatives.

Substitution: It is commonly used in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various biaryl compounds and heterocycles.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications

Cross-Coupling Reactions

Potassium 4-methylthiophene-2-trifluoroborate is primarily utilized in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions are crucial for forming carbon-carbon bonds in organic compounds. The trifluoroborate moiety provides enhanced stability against moisture and air compared to traditional boronic acids, making it a more reliable reagent in synthetic chemistry .

Advantages Over Boronic Acids

The use of organotrifluoroborates offers several advantages over boronic acids:

- Stability : Organotrifluoroborates are less sensitive to hydrolysis and can be stored longer without degradation.

- Functional Group Tolerance : They allow for the incorporation of diverse functional groups without compromising the integrity of the carbon-boron bond .

- Versatility : These compounds can be used in various coupling reactions, including Negishi and Stille reactions, expanding their application scope in synthetic pathways .

Pharmaceutical Applications

Potential Therapeutic Uses

Research indicates that compounds like this compound may have pharmacological properties. For instance, studies on related organotrifluoroborates have suggested potential roles in drug development due to their ability to serve as enzyme inhibitors. They exhibit non-covalent interactions with target enzymes, which could lead to new therapeutic agents for conditions like cancer or metabolic disorders .

Toxicological Investigations

Preliminary toxicological studies on similar organotrifluoroborates have shown low toxicity levels, making them promising candidates for further pharmacological exploration. In vivo studies have indicated that these compounds do not impair motor functions and may provide pain relief without significant side effects . This safety profile is crucial for their consideration in drug development.

Case Study: Cross-Coupling Efficiency

A study published in Chemistry - A European Journal highlighted the efficiency of this compound in Suzuki coupling reactions. The researchers demonstrated that this compound could successfully couple with various aryl halides under mild conditions, yielding high purity products with minimal by-products .

Case Study: Pharmacological Properties

Another investigation focused on the antinociceptive effects of related organotrifluoroborates showed that these compounds could significantly reduce pain responses in animal models. The study emphasized the involvement of adrenergic and serotonergic pathways, suggesting a multifaceted mechanism of action that warrants further research into their therapeutic potential .

Summary Table of Applications

| Application Area | Specific Uses | Advantages |

|---|---|---|

| Organic Synthesis | Cross-coupling reactions (Suzuki, Negishi) | High stability, functional group tolerance |

| Pharmaceutical Research | Potential enzyme inhibitors | Low toxicity, promising therapeutic profiles |

| Toxicological Studies | Evaluation of safety and efficacy | Minimal side effects observed |

Wirkmechanismus

The mechanism of action of potassium 4-methylthiophen-2-yltrifluoroborate in cross-coupling reactions involves the transmetalation process. In the presence of a palladium catalyst, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps. This results in the formation of new carbon-carbon bonds. The molecular targets include the palladium catalyst and the organic halide or pseudohalide used in the reaction .

Vergleich Mit ähnlichen Verbindungen

Potassium 4-methylthiophene-2-trifluoroborate can be compared with other organotrifluoroborates, such as:

- Potassium phenyltrifluoroborate

- Potassium vinyltrifluoroborate

- Potassium alkyltrifluoroborates

Uniqueness

- Stability : this compound is more stable and easier to handle compared to some other organoboron compounds .

- Reactivity : It offers unique reactivity patterns, making it suitable for specific synthetic applications .

By understanding the properties and applications of potassium 4-methylthiophen-2-yltrifluoroborate, researchers can leverage its potential in various fields of science and industry.

Biologische Aktivität

Potassium 4-methylthiophene-2-trifluoroborate is a specialized organoboron compound that has garnered interest for its potential applications in medicinal chemistry and organic synthesis. Despite limited direct studies on its biological activity, related compounds and preliminary investigations provide insights into its pharmacological properties, mechanisms of action, and possible therapeutic applications.

Overview of Organoboron Compounds

Organoboron compounds, including trifluoroborates, are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura reactions. The presence of the trifluoroborate group enhances the stability and reactivity of the compound, allowing for the formation of various derivatives that can exhibit biological activity.

Pharmacological Properties

- Antinociceptive Activity : A study on potassium thiophene-3-trifluoroborate, a related compound, revealed its potential antinociceptive properties. Mice treated with this compound showed no significant alterations in plasma liver and kidney enzyme levels compared to controls, suggesting a lack of acute toxicity at tested doses (25, 50, and 100 mg/kg) . This indicates that similar derivatives may possess favorable safety profiles.

- Enzyme Inhibition : Organotrifluoroborates have been identified as non-covalent inhibitors of serine proteases such as trypsin and α-chymotrypsin. The mechanism involves reversible competitive inhibition through hydrogen bonding interactions at the enzyme's active site . This property could be relevant for developing therapeutic agents targeting proteolytic enzymes involved in various diseases.

- Biochemical Stability : In studies involving other organoboron compounds, it was noted that exposure did not significantly alter key biochemical parameters such as lipid peroxidation levels or antioxidant enzyme activities (catalase and glutathione-S-transferase) in animal models . This suggests a potential for low toxicity and stable biochemical interactions.

Table 1: Summary of Biological Activities of Related Organoboron Compounds

The biological activity of this compound may be attributed to its structural characteristics:

- Trifluoroborate Group : Enhances stability and reactivity in biological systems, allowing for effective interaction with target biomolecules.

- Thiophene Ring : Known for its ability to participate in π-π stacking interactions, which can influence the binding affinity to proteins or nucleic acids.

Eigenschaften

IUPAC Name |

potassium;trifluoro-(4-methylthiophen-2-yl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BF3S.K/c1-4-2-5(10-3-4)6(7,8)9;/h2-3H,1H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFCCAQWDUGVPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CS1)C)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BF3KS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.